![molecular formula C10H10BrNO2 B2631597 N-[2-(Hydroxymethyl)-4-bromophenyl]acrylamide CAS No. 443360-99-4](/img/structure/B2631597.png)

N-[2-(Hydroxymethyl)-4-bromophenyl]acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(Hydroxymethyl)acrylamide” is an organic compound with the chemical formula C4H7NO2 . It is used in a wide array of applications including plastics, paper, silicone, rubber, coatings, adhesives, and printing inks . As of 2020, it was listed for use in food contact materials in the US, EU, Switzerland, Mercosur, Japan, and China .

Synthesis Analysis

The graft copolymers of N-(hydroxymethyl) acrylamide were synthesized by radical grafting of N‑(hydroxymethyl) acrylamide onto the xanthan gum as a substrate . On increasing the concentration of N‑(hydroxymethyl) acrylamide the grafting parameters decreased gradually, whereas the similar parameters for homopolymer increased .

Chemical Reactions Analysis

N-(Hydroxymethyl)acrylamide is used in a wide array of applications including plastics, paper, silicone, rubber, coatings, adhesives, and printing inks . It is also used in the manufacturing of other chemicals .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition : Acrylamide derivatives, including those similar to N-[2-(Hydroxymethyl)-4-bromophenyl]acrylamide, have been studied for their effectiveness as corrosion inhibitors. For instance, a study demonstrated that certain acrylamide derivatives are effective in inhibiting copper corrosion in nitric acid solutions, showing potential for industrial applications (Abu-Rayyan et al., 2022).

Synthesis Methods : Research into the synthesis methods of acrylamide derivatives, including N-(2-Bromo-4-methoxyphenyl)acrylamide, has been conducted. These studies focus on optimizing the synthesis process for higher yields and environmental friendliness (Yuan Jia-cheng, 2012).

Solubility Studies : The solubility of acrylamide derivatives in various solvent mixtures has been examined, providing valuable information for industrial product and process design. For example, the solubility of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide was measured in methanol–ethanol solutions at different temperatures (Xinding Yao et al., 2010).

Polymer Nanoparticles : Studies have shown that acrylamide derivatives can be used as initiators for polymerization reactions to create nanoparticles. These nanoparticles have applications in areas like drug delivery and environmental remediation (Lentz et al., 2022).

Polymer Synthesis and Characterization : Research has been conducted on the synthesis and characterization of novel copolymers involving N-(4-bromophenyl)-2-methacrylamide, a compound related to N-[2-(Hydroxymethyl)-4-bromophenyl]acrylamide. These studies explore their reactivity ratios, thermal properties, and potential applications in materials science (Soykan et al., 2008).

Responsive Polymers : Research into polymers that respond to changes in pH and temperature has included acrylamide derivatives. These materials have potential applications in medical and pharmaceutical fields (Rapado & Peniche, 2015).

Safety and Hazards

N-(Hydroxymethyl)acrylamide has been added to the Candidate List of Substances of Very High Concern (SVHC) due to concerns of carcinogenicity and mutagenicity . All EU producers of N-(hydroxymethyl)acrylamide, or suppliers of products containing the chemical above a concentration of 0.1% by weight must provide safety information to consumers for safe use of the chemical and/or products .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body .

Mode of Action

N-[4-bromo-2-(hydroxymethyl)phenyl]prop-2-enamide likely interacts with its targets through a combination of free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including those involving aromatic compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[4-bromo-2-(hydroxymethyl)phenyl]prop-2-enamide . For instance, boronic acids and their esters, which are structurally similar to this compound, are known to be only marginally stable in water .

Eigenschaften

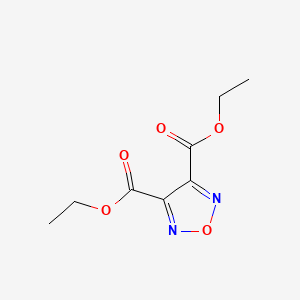

IUPAC Name |

N-[4-bromo-2-(hydroxymethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-2-10(14)12-9-4-3-8(11)5-7(9)6-13/h2-5,13H,1,6H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUENMMJCXJIEGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=C(C=C1)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Hydroxymethyl)-4-bromophenyl]acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2631516.png)

![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2631518.png)

![[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] (E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2631520.png)

![7-methyl-8-phenyl-2-((pyridin-2-ylmethyl)thio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2631523.png)

![6-pentyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2631527.png)

![2-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2631531.png)

![N-(2-chlorobenzyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2631532.png)